Cas no 2228620-37-7 (2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)

2-(4-{(tert-Butoxy)carbonylamino}-2-chlorophenyl)propanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chloro substituent on the phenyl ring. This compound is valuable in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and bioactive molecules. The Boc group offers stability under basic conditions and selective deprotection under acidic conditions, facilitating controlled synthetic transformations. The chloro substituent enhances reactivity for further functionalization, such as cross-coupling reactions. Its chiral center enables enantioselective applications, making it useful in asymmetric synthesis. The compound’s structural features provide versatility in medicinal chemistry and peptide research.
2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid structure
2228620-37-7 structure
Product Name:2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid
CAS No:2228620-37-7
MF:C14H18ClNO4
MW:299.750023365021
CID:6024024
PubChem ID:165672669
Update Time:2025-06-10

2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid
    • 2-(4-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)propanoic acid
    • 2228620-37-7
    • EN300-1903890
    • Inchi: 1S/C14H18ClNO4/c1-8(12(17)18)10-6-5-9(7-11(10)15)16-13(19)20-14(2,3)4/h5-8H,1-4H3,(H,16,19)(H,17,18)
    • InChI Key: ZNFPGERSFKWRSL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C(=O)O)C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 299.0924357g/mol
  • Monoisotopic Mass: 299.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid

Introduction to 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid (CAS No. 2228620-37-7)

2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228620-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a valuable intermediate in the synthesis of biologically active agents. The presence of both amino and carboxylic acid functional groups, along with the protective tert-butoxycarbonyl (Boc) group, enhances its utility in peptide synthesis and drug development.

The structure of 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid features a phenyl ring substituted with a chlorine atom at the ortho position relative to an amino group, which is further protected by a Boc moiety. This configuration not only stabilizes the amino group during synthetic processes but also allows for selective deprotection under controlled conditions. The propanoic acid moiety at one end of the molecule provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The pharmaceutical applications of 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid stem from its ability to serve as a precursor in the synthesis of small-molecule inhibitors and modulators. For instance, derivatives of this compound have been explored as potential candidates for treating neurological disorders, where precise modulation of neurotransmitter activity is crucial.

One of the most compelling aspects of this compound is its role in peptide coupling reactions. The Boc-protected amino group makes it an ideal candidate for solid-phase peptide synthesis (SPPS), a widely used technique in the production of peptides and proteins. The stability provided by the Boc group ensures that the amino functionality remains available for coupling with other carboxylic acid-bearing residues without premature deprotection. This has been particularly useful in the development of peptide-based drugs that require high purity and yield.

Recent advancements in drug discovery methodologies have highlighted the importance of structurally diverse intermediates like 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid. Researchers have leveraged computational chemistry tools to predict how modifications to this core structure can enhance binding affinity to biological targets. For example, virtual screening studies have identified analogs of this compound that exhibit improved selectivity over off-target proteins, reducing side effects associated with therapeutic intervention.

The synthetic pathways for preparing 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid involve multi-step organic transformations, including chlorination, nucleophilic substitution, and protection-deprotection strategies. These synthetic routes are optimized for scalability and reproducibility, ensuring that pharmaceutical manufacturers can produce high-quality batches consistently. The use of advanced catalytic systems has further refined these processes, reducing waste and improving atom economy.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit properties relevant to anti-inflammatory and analgesic therapies. The phenyl ring and its substituents can interact with various enzymes and receptors, modulating signaling pathways involved in pain perception and inflammation. While further research is needed to fully elucidate its mechanism of action, these findings underscore its potential as a lead compound in drug development programs.

The role of computational modeling has been instrumental in understanding how 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid behaves within biological systems. Molecular dynamics simulations have been used to visualize interactions between this compound and target proteins at an atomic level. These insights have guided medicinal chemists in designing next-generation analogs with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

As part of broader efforts to develop sustainable chemical manufacturing practices, researchers are exploring green chemistry approaches for synthesizing 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid. Techniques such as solvent-free reactions and biocatalysis are being investigated to minimize environmental impact while maintaining high yields. These innovations align with global initiatives to promote eco-friendly pharmaceutical production.

The future prospects for 2-(4-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid are promising, given its versatility as a synthetic intermediate and its potential biological applications. Continued investment in research will likely uncover new uses for this compound across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical reality.

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